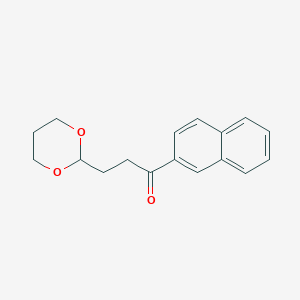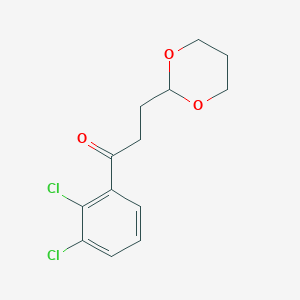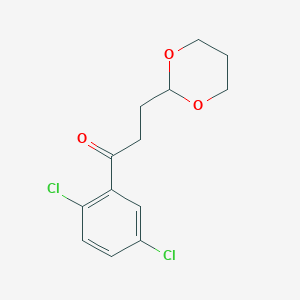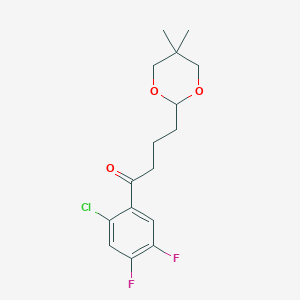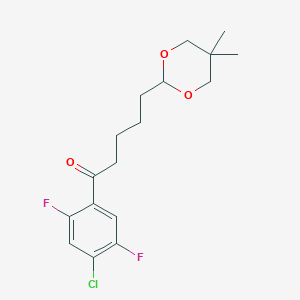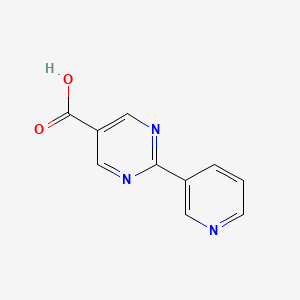
2-(Pyridin-3-YL)pyrimidin-5-carbonsäure
Übersicht
Beschreibung
2-pyridin-3-ylpyrimidine-5-carboxylic acid is a heterocyclic compound that features both pyridine and pyrimidine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, antiviral, antitumor, and anti-inflammatory properties .
Wissenschaftliche Forschungsanwendungen
2-pyridin-3-ylpyrimidine-5-carboxylic acid has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Studied for its potential as an antimicrobial and antiviral agent.
Medicine: Investigated for its antitumor and anti-inflammatory properties.
Industry: Utilized in the development of new materials and catalysts
Wirkmechanismus
Target of Action
It’s known that pyrimidine derivatives, which include this compound, have a wide range of pharmacological effects . They are known to inhibit the expression and activities of certain vital inflammatory mediators .
Mode of Action
Pyrimidines, in general, are known to exhibit their anti-inflammatory effects by inhibiting the expression and activities of certain vital inflammatory mediators such as prostaglandin e2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κb, leukotrienes, and some interleukins .
Biochemical Pathways
The anti-inflammatory effects of pyrimidines suggest that they may impact the pathways related to inflammation and immune response .
Pharmacokinetics
It’s known that the degree of lipophilicity of a drug can influence its absorption and distribution within the body .
Result of Action
It’s known that pyrimidines can exhibit potent anti-inflammatory effects .
Biochemische Analyse
Biochemical Properties
2-(Pyridin-3-YL)pyrimidine-5-carboxylic acid plays a significant role in biochemical reactions. It interacts with enzymes such as collagen prolyl 4-hydroxylases, which are crucial for collagen synthesis . This interaction inhibits the expression of collagen, making the compound a potential candidate for anti-fibrotic therapies. Additionally, 2-(Pyridin-3-YL)pyrimidine-5-carboxylic acid has been shown to interact with proteins involved in inflammatory pathways, thereby exhibiting anti-inflammatory properties .
Cellular Effects
The effects of 2-(Pyridin-3-YL)pyrimidine-5-carboxylic acid on various cell types and cellular processes are profound. In hepatic stellate cells, the compound inhibits the activation of these cells, which is a critical step in the development of liver fibrosis . Furthermore, 2-(Pyridin-3-YL)pyrimidine-5-carboxylic acid influences cell signaling pathways by modulating the activity of nuclear factor κB (NF-κB), a key regulator of inflammation . This modulation leads to changes in gene expression and cellular metabolism, ultimately reducing the production of pro-inflammatory cytokines.
Molecular Mechanism
At the molecular level, 2-(Pyridin-3-YL)pyrimidine-5-carboxylic acid exerts its effects through several mechanisms. It binds to the active sites of enzymes such as collagen prolyl 4-hydroxylases, inhibiting their activity and thus reducing collagen synthesis . Additionally, the compound acts as an inhibitor of NF-κB, preventing its translocation to the nucleus and subsequent activation of inflammatory genes . These interactions result in decreased expression of pro-inflammatory cytokines and other mediators of inflammation.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(Pyridin-3-YL)pyrimidine-5-carboxylic acid have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, maintaining its activity over extended periods . It is subject to degradation under extreme conditions, such as high temperatures or acidic environments. Long-term studies have shown that 2-(Pyridin-3-YL)pyrimidine-5-carboxylic acid can have sustained effects on cellular function, particularly in reducing fibrosis and inflammation .
Dosage Effects in Animal Models
The effects of 2-(Pyridin-3-YL)pyrimidine-5-carboxylic acid vary with different dosages in animal models. At low to moderate doses, the compound effectively reduces fibrosis and inflammation without significant adverse effects . At high doses, it can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of optimizing dosage to achieve therapeutic benefits while minimizing potential risks.
Metabolic Pathways
2-(Pyridin-3-YL)pyrimidine-5-carboxylic acid is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its metabolism and clearance from the body . The compound’s metabolism can lead to the formation of active metabolites that contribute to its biological effects. Additionally, 2-(Pyridin-3-YL)pyrimidine-5-carboxylic acid can influence metabolic flux by modulating the activity of key metabolic enzymes .
Transport and Distribution
Within cells and tissues, 2-(Pyridin-3-YL)pyrimidine-5-carboxylic acid is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization to target sites, where it can exert its biological effects. The compound’s distribution is influenced by its lipophilicity, allowing it to diffuse easily into cells and tissues .
Subcellular Localization
The subcellular localization of 2-(Pyridin-3-YL)pyrimidine-5-carboxylic acid is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with enzymes and other biomolecules . Additionally, it can be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization mechanisms ensure that 2-(Pyridin-3-YL)pyrimidine-5-carboxylic acid reaches its intended sites of action within the cell.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method involves the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is favored due to its mild conditions and functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the process .
Analyse Chemischer Reaktionen
Types of Reactions
2-pyridin-3-ylpyrimidine-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially enhancing biological activity.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogenating agents and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(Pyridin-2-YL)pyrimidine-5-carboxylic acid
- 2-(Pyridin-4-YL)pyrimidine-5-carboxylic acid
- 2-(Pyridin-3-YL)pyrimidine-4-carboxylic acid
Uniqueness
2-pyridin-3-ylpyrimidine-5-carboxylic acid is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. Compared to its analogs, this compound may exhibit different pharmacological profiles and potency, making it a valuable target for further research and development .
Eigenschaften
IUPAC Name |
2-pyridin-3-ylpyrimidine-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N3O2/c14-10(15)8-5-12-9(13-6-8)7-2-1-3-11-4-7/h1-6H,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MORKTPRONBOIJR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NC=C(C=N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70647961 | |
| Record name | 2-(Pyridin-3-yl)pyrimidine-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70647961 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
933988-20-6 | |
| Record name | 2-(Pyridin-3-yl)pyrimidine-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70647961 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




